N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide
Description
Historical Development of Sulfonamide Research
The discovery of sulfonamides marked a transformative era in medicinal chemistry. In 1932, Gerhard Domagk identified Prontosil, the first sulfonamide derivative with systemic antibacterial activity, revolutionizing infectious disease treatment. Prontosil’s efficacy against streptococcal infections demonstrated the potential of sulfonamides as broad-spectrum antimicrobial agents. By 1935, researchers recognized that sulfanilamide—the active metabolite of Prontosil—directly inhibited bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate synthesis. This mechanistic insight spurred synthetic efforts to optimize sulfonamide derivatives, leading to compounds like sulfapyridine and sulfathiazole, which expanded therapeutic applications to pneumonia and meningitis. The structural simplicity of sulfanilamide facilitated rapid industrial production, with over 1,300 patents filed by 1940.
Significance of N-Substituted Benzenesulfonamides
N-substituted benzenesulfonamides represent a critical innovation in sulfonamide chemistry. Substitutions at the sulfonamide nitrogen modulate pharmacokinetic and pharmacodynamic properties, enabling tailored interactions with biological targets. For example:
- N-hydroxy and N-nitro groups alter binding affinities to carbonic anhydrases, influencing isoform selectivity.
- N-aryl and N-alkyl groups enhance lipid solubility, improving membrane permeability.
These modifications have expanded applications beyond antimicrobial therapy, yielding diuretics (e.g., furosemide), anticonvulsants (e.g., sultiame), and anticancer agents. The versatility of N-substituted derivatives underscores their centrality in drug design.
Current Research Landscape on Halogenated Sulfonamides
Halogenation, particularly chlorination, enhances sulfonamide bioactivity by improving target binding and metabolic stability. Key advancements include:
- Ortho- and para-chlorination on the benzene ring, which increases electron-withdrawing effects, strengthening interactions with enzymatic active sites.
- Dual halogenation (e.g., 4-chloro-N-(4-chlorophenyl)), which augments steric hindrance and lipophilicity, optimizing cellular uptake.
Recent studies highlight halogenated sulfonamides in oncology, where compounds like EVT-2997724 inhibit carbonic anhydrase IX in hypoxic tumors. Additionally, chlorinated derivatives exhibit potent antiproliferative effects in breast cancer models by inducing G0/G1 cell cycle arrest and apoptosis.
Theoretical Foundations for Studying N-Allyl-4-Chloro-N-(4-Chlorophenyl)Benzenesulfonamide
The compound’s structure integrates three functional motifs:
- N-allyl group : Introduces conformational flexibility and potential sites for nucleophilic attack, influencing reactivity and binding kinetics.
- 4-Chlorophenyl moiety : Enhances π-π stacking with aromatic residues in enzyme active sites while improving lipid solubility.
- Benzenesulfonamide core : Serves as a zinc-binding pharmacophore in carbonic anhydrase inhibition, with the sulfonamide nitrogen coordinating to metal ions.
Crystallographic analyses reveal that N-substituents induce steric clashes, forcing rotational adjustments in the benzene ring (≈100°) to accommodate target binding. For instance, in human carbonic anhydrase II, the N-nitro group displaces catalytic water molecules, adopting a binding mode analogous to primary sulfonamides.
Table 2: Structural Features and Theoretical Implications
| Feature | Theoretical Implication | Biological Impact |
|---|---|---|
| N-allyl | Steric hindrance and reactivity modulation | Alters enzyme-inhibitor kinetics |
| 4-Chloro substituent | Electron-withdrawing effect | Enhances target affinity |
| Dual chlorination | Increased lipophilicity | Improves cellular permeability |
Properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-2-11-18(14-7-3-12(16)4-8-14)21(19,20)15-9-5-13(17)6-10-15/h2-10H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJJNDRXMLEPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Hydrolysis and Acid/Base Reactivity
The sulfonamide group undergoes hydrolysis under strong acidic or basic conditions:
-
Acidic Hydrolysis : Refluxing with 6N HCl cleaves the sulfonamide bond, yielding 4-chlorobenzenesulfonic acid and allyl-(4-chlorophenyl)amine .
-
Basic Hydrolysis : Treatment with NaOH facilitates deprotonation, forming a sulfonate salt .
Notable Reaction :
$$
\text{N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide} \xrightarrow{\text{6N HCl, 100℃}} \text{4-chlorobenzenesulfonic acid} + \text{allyl-(4-chlorophenyl)amine}
$$
Substitution and Coupling Reactions
The allyl group participates in electrophilic additions and cross-coupling reactions :
-
Thiol-ene Click Chemistry : Reacts with thiols under UV light to form thioether derivatives .
-
Palladium-Catalyzed Coupling : The allyl moiety enables Suzuki-Miyaura coupling with arylboronic acids (e.g., forming biaryl derivatives) .
Example :
$$
\text{this compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Biaryl product}
$$
Crystallographic and Structural Insights
Single-crystal X-ray diffraction reveals:
-
Bond lengths : S–N (1.636 Å), S–O (1.434–1.452 Å), and C–Cl (1.732 Å) .
-
Non-covalent interactions : C–H···N hydrogen bonds and C–H···π stacking stabilize the structure .
Key Structural Parameters :
| Parameter | Value |
|---|---|
| a-axis | 18.69 Å |
| b-axis | 10.56 Å |
| c-axis | 8.11 Å |
| Volume | 1600 ų |
Comparative Reactivity Table
Reactivity compared to analogous sulfonamides:
| Compound | Key Reaction | Yield | Unique Feature |
|---|---|---|---|
| This compound | Suzuki coupling | 60–75% | Allyl group enables cross-coupling |
| N-benzyl-4-methylbenzenesulfonamide | SN1 benzylation | 85% | Methyl group stabilizes carbocation |
| 4-chloro-N-phenylbenzenesulfonamide | Hydrolysis | 90% | No allyl substituent |
Mechanistic Considerations
-
SN1 Pathway : Benzylation proceeds via a benzylic carbocation intermediate (Figure 1) .
-
Electrophilic Allylation : The allyl group’s π-electrons facilitate nucleophilic attacks .
Experimental Data Highlights
Scientific Research Applications
N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the allyl and chloro groups can influence its binding affinity and specificity. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous benzenesulfonamides, focusing on substituent effects, physicochemical properties, and biological relevance.
Substituent Effects on the Sulfonamide Nitrogen
- N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide: This derivative replaces the allyl group with a 4-chlorophenyl group and introduces a nitro substituent on the sulfonamide benzene ring. This compound is synthesized via condensation of 4-nitrobenzenesulfonyl chloride with 4-chloroaniline .
4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide :
The nitrogen here is substituted with a 4-chloro-2,5-dimethoxyphenyl group. Methoxy groups improve solubility in polar solvents compared to the target compound’s allyl group. However, steric hindrance from the dimethoxy substituents may restrict rotational freedom .- N-allyl-N-benzyl-4-methylbenzenesulfonamide: This compound substitutes the 4-chlorophenyl group with a benzyl moiety. The methyl substituent on the benzene ring reduces electron-withdrawing effects compared to chlorine .
Substituent Effects on the Benzene Ring
4-Chloro-2-methyl-N-(4-methylphenyl)benzenesulfonamide :
A methyl group at the ortho position introduces steric effects, influencing molecular conformation. Crystallographic studies show torsion angles of -76.5° and -48.3° for the C—SO₂—NH—C segment, suggesting distinct packing behavior compared to the target compound’s unhindered para-chloro substituent .N-(2-(4-chlorophenyl)allyl)-4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide :
The epoxide (oxiran) substituent introduces reactivity for ring-opening reactions, a feature absent in the target compound. This could enable covalent binding to biological targets, such as enzymes .
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Synthetic Flexibility : The allyl group in the target compound offers opportunities for further functionalization, such as thiol-ene click chemistry or polymerization, which are less feasible in analogues with rigid substituents .
- Crystallographic Behavior : Substituents like ortho-methyl groups (as in ) induce conformational restrictions, whereas the allyl group’s flexibility may lead to varied crystal packing modes, impacting material properties.
Biological Activity
N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide is a compound with notable biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into its mechanisms of action, biological effects, and comparisons with similar compounds, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 320.24 g/mol. Its structure features an allyl group and two chlorine substituents on the aromatic ring, which contribute to its unique reactivity and biological activity.
The primary mechanism of action involves the inhibition of carbonic anhydrase IX , an enzyme that plays a crucial role in pH regulation within cancer cells. By inhibiting this enzyme, the compound may disrupt the acidic microenvironment that supports tumor growth. Additionally, its structural features may enhance binding affinity to specific molecular targets, influencing various cellular pathways .
Anticancer Activity
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes its IC50 values in different assays:
| Cell Line | IC50 (µg/mL) | Notes |
|---|---|---|
| HeLa | < 10 | High activity observed |
| MCF-7 | 11.20 - 93.46 | Variable activity across derivatives |
| SKOV-3 | 7.87 - 70.53 | Most active compounds showed IC50 < 10 µg/mL |
The compound demonstrated significant cytotoxicity, particularly against HeLa cells, with IC50 values indicating effective inhibition of cell proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties as well. It has shown effectiveness against clinical strains of Staphylococcus aureus, inhibiting biofilm formation at concentrations lower than those required to kill bacterial cells .
Case Studies and Research Findings
- Cytotoxic Evaluation : A study performed on a series of benzenesulfonamide derivatives revealed that modifications to the allylic group significantly enhanced cytotoxicity against cancer cell lines compared to non-allylic derivatives. The presence of the chlorophenyl group was crucial for improving lipophilicity and cellular permeability .
- Enzyme Inhibition Studies : Investigations into enzyme inhibition have demonstrated that this compound effectively inhibits carbonic anhydrase IX, supporting its potential as a therapeutic agent in cancer treatment .
- Comparative Analysis : A comparative study with similar compounds highlighted the unique biological activity profile of this compound due to its specific functional groups:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-Chlorophenyl)-N-methylbenzenesulfonamide | Methyl group instead of allyl | |
| 4-Chloro-N-(2-methylphenyl)benzenesulfonamide | Contains a methyl group on a different aromatic ring | |
| N-(2-Aminophenyl)-N-(4-chlorophenyl)benzenesulfonamide | Contains an amino group instead of an allyl group. |
Q & A
Q. What synthetic methodologies are optimal for preparing N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide and its analogs?
Methodological Answer: A common approach involves nucleophilic substitution of benzenesulfonyl chloride derivatives with allylamines or substituted anilines. For example:
- Step 1: React 4-chlorobenzenesulfonyl chloride with 4-chloroaniline in dry pyridine to form the monosubstituted sulfonamide intermediate.
- Step 2: Introduce the allyl group via alkylation using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification: Recrystallize from ethanol or use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .
Key Considerations:
- Monitor reaction progress via TLC or HPLC.
- Use anhydrous solvents to avoid hydrolysis of sulfonyl chloride intermediates .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using SHELX software ) resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds at ~2.20–2.48 Å in sulfonamide derivatives ).
- Spectroscopy:
- ¹H/¹³C NMR: Confirm allyl group presence (δ ~5–6 ppm for vinyl protons; δ ~40–50 ppm for allylic carbons) .
- FT-IR: Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
- Elemental Analysis: Validate purity (>95%) via CHNS microanalysis .
Q. What structural features influence its biological activity?
Methodological Answer:
- Chlorine Substituents: Enhance lipophilicity and binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition in sulfonamide analogs ).
- Allyl Group: Increases conformational flexibility, potentially improving target engagement .
- Sulfonamide Core: Facilitates hydrogen bonding with biological targets (e.g., carbonic anhydrase) .
Q. SAR Comparison of Analogues
| Compound | Key Features | Bioactivity Trend | Source |
|---|---|---|---|
| 4-Cl-N-(3-Cl-Ph)-sulfonamide | Dual Cl substituents | Higher antimicrobial IC₅₀ | |
| 4-MeO-N-allyl-sulfonamide | Methoxy (electron-donating) | Reduced binding affinity |
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities?
Methodological Answer:
- Validate Binding Conformations: Use SHELXL-refined structures to identify key intermolecular interactions (e.g., Cl⋯Cl halogen bonding at 3.3 Å) that may explain variable inhibition across studies .
- Twinning Analysis: Apply SHELXD to detect crystal twinning, which can obscure true bond metrics and lead to misinterpretation of steric effects .
Case Study:
A sulfonamide derivative showed conflicting COX-2 IC₅₀ values (0.5 µM vs. 5 µM). Structural refinement revealed a disordered allyl group in one study, altering the binding pose .
Q. What experimental designs optimize in vivo pharmacokinetic profiling?
Methodological Answer:
- Metabolic Stability: Incubate with liver microsomes (e.g., rat CYP450 isoforms) and quantify degradation via LC-MS/MS .
- Tissue Distribution: Radiolabel the compound (¹⁴C or ³H) and measure accumulation in target organs (e.g., brain for CNS-active analogs) .
- Dosing Regimens: Use staggered administration (e.g., 10 mg/kg IV vs. oral) to assess bioavailability differences caused by sulfonamide solubility .
Key Challenge:
The allyl group may undergo rapid oxidation to epoxides, requiring co-administration of metabolic stabilizers (e.g., 1-aminobenzotriazole) .
Q. How to design computational docking studies for this compound?
Methodological Answer:
- Protein Preparation: Retrieve target structures (e.g., Nav1.8 ion channel, PDB ID: 6VAM) and optimize protonation states using molecular dynamics (AMBER or GROMACS) .
- Ligand Parameterization: Assign partial charges to the sulfonamide group using DFT (B3LYP/6-31G*) .
- Docking Software: Use AutoDock Vina with a grid box centered on the active site (e.g., 25 ų box for Nav1.8) .
Validation:
Compare docking scores (ΔG) with experimental IC₅₀ values. A correlation coefficient >0.7 indicates reliable predictive power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
